molecular formula C27H25FN6OS B2552573 N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide CAS No. 688792-59-8

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide

Cat. No.: B2552573
CAS No.: 688792-59-8
M. Wt: 500.6
InChI Key: HDUJIJXAZGKOIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide is a useful research compound. Its molecular formula is C27H25FN6OS and its molecular weight is 500.6. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Amino- and sulfanyl-derivatives of benzoquinazolinones, including structures related to the compound of interest, have been synthesized under palladium-catalyzed Buchwald–Hartwig coupling reactions. The biological screening of these compounds for potential cytotoxicity on HT29 and HCT116 cell lines revealed significant anticancer activity for some derivatives, highlighting the compound's potential in cancer research and treatment (Nowak et al., 2015).

Antimicrobial Activity

Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives have been synthesized and evaluated for their in vitro antibacterial activity against various bacterial species. Some of these compounds have shown potential antimicrobial activity, indicating the compound's utility in developing new antimicrobial agents (Babu et al., 2015).

Antibacterial Agents

Fluorinated piperazine and benzonitrile/nicotinonitrile fused quinazoline derivatives have been synthesized and evaluated as potential antibacterial agents. These compounds exhibited significant antibacterial activity, with minimum inhibitory concentrations comparable to control drugs. The presence of fluoro and trifluoromethyl functional groups on the piperazine ring systems was elaborated towards different biological species, indicating their potential in combating bacterial infections (Patel et al., 2020).

Antitumor Activity

A series of 2-aryl-7-fluoro-6-(4-methyl-l-piperazinyl)-4(3H)-quinazolinones were prepared and evaluated for their antitumor activity. This research contributes to the ongoing search for new and effective antitumor agents, demonstrating the compound's relevance in the development of cancer therapeutics (Abdel-Jalil et al., 2005).

Mechanism of Action

The compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 . It inhibits the catalytical activity of PARP1 at various concentrations .

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN6OS/c28-20-5-1-3-7-23(20)33-15-13-32(14-16-33)12-11-29-26(35)18-9-10-19-22(17-18)31-27(36)34-24-8-4-2-6-21(24)30-25(19)34/h1-10,17H,11-16H2,(H,29,35)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUJIJXAZGKOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=S)N3)C6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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